molecular formula C9H10N2O B105671 3-amino-3,4-dihydroquinolin-2(1H)-one CAS No. 40615-17-6

3-amino-3,4-dihydroquinolin-2(1H)-one

Cat. No. B105671
CAS RN: 40615-17-6
M. Wt: 162.19 g/mol
InChI Key: ANZIRVOGVJLJHE-UHFFFAOYSA-N
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Description

3-Amino-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the quinolinone family, a group of compounds known for their diverse biological activities. While the provided papers do not directly discuss 3-amino-3,4-dihydroquinolin-2(1H)-one, they do provide insights into related compounds and their synthesis, which can be informative for understanding the broader context of quinolinone derivatives.

Synthesis Analysis

The synthesis of quinolinone derivatives is a topic of interest due to their pharmacological importance. Paper describes the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using ZrCl4 as a catalyst, which suggests that similar catalytic methods could potentially be applied to the synthesis of 3-amino-3,4-dihydroquinolin-2(1H)-one. The mild reaction conditions and simple workup mentioned are advantageous for the synthesis of such compounds. Paper discusses the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives, which are structurally similar to the compound of interest, indicating that modifications of this method could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is crucial for their biological function. Although the papers do not directly analyze the molecular structure of 3-amino-3,4-dihydroquinolin-2(1H)-one, they do provide insights into the structural aspects of related compounds. For instance, the synthesis of 3-arylideneaminoquinazolin-4(1H)-one derivatives in paper involves the formation of hydrazones as intermediates, which could be relevant when considering the molecular structure and reactivity of similar compounds.

Chemical Reactions Analysis

The chemical reactivity of quinolinone derivatives is diverse, as indicated by the papers. Paper explores the use of 2-aminoquinazolin-4(3H)-one as an organocatalyst for the synthesis of tertiary amines, demonstrating the potential for quinolinone derivatives to participate in organocatalysis. This suggests that 3-amino-3,4-dihydroquinolin-2(1H)-one may also have interesting reactivity, particularly in the activation of aldehydes or as a catalyst in its own right.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 3-amino-3,4-dihydroquinolin-2(1H)-one, they do offer a glimpse into the properties of related compounds. For example, paper mentions that some quinolin-2(1H)-one analogs exhibit antiallergic activity, which could be related to their physical and chemical properties. This suggests that the compound of interest may also possess unique biological properties that could be explored further.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy has been developed for the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives, illustrating the compound's role in complex chemical synthesis (Yang et al., 2020).
  • Formation of Enantiomerically Pure Compounds : Enantiomerically pure benzothiazines, which have potential biological and pharmacological significance, can be used as templates for synthesizing enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones (Harmata & Hong, 2007).

Biological and Pharmacological Research

  • Anticancer and Antimicrobial Properties : Novel 2,4-dihydroxyquinoline dyes, derived from 3,4-dihydroquinolin-2(1H)-ones, have shown potential in DNA protection, antimicrobial, and anticancer activities (Şener et al., 2018).
  • Antimicrobial Activity : Functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria (Ramana et al., 2016).

Synthesis of Pharmaceutical Compounds

  • Synthesis of MERS-CoV Inhibitors : 3-Acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives, related to 3,4-dihydroquinolin-2(1H)-ones, have been synthesized and shown high anti-MERS-CoV inhibitory activities (Yoon et al., 2019).

Pharmaceutical Chemistry and Drug Development

  • Platelet Aggregation Inhibitors : Certain derivatives of 3,4-dihydroquinolin-2(1H)-ones have been tested for their potential as platelet aggregation inhibitors, showing promising results in this therapeutic area (Iyobe et al., 2001).

Safety And Hazards

The safety information available indicates that 3-amino-3,4-dihydroquinolin-2(1H)-one is an irritant .

properties

IUPAC Name

3-amino-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZIRVOGVJLJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542306
Record name 3-Amino-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-3,4-dihydroquinolin-2(1H)-one

CAS RN

40615-17-6
Record name 3-Amino-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(N-Acetylamino)-3-carboethoxy-1,2,3,4-tetrahydroquinolin-2-one (0.75 g 100M %) was suspended in 6N HCl (25 mL) and the mixture was heated to 100° C. for 3 hours. The reaction was cooled, rotoevaporated to a residue and then partitioned between water and ethyl acetate. The water was extracted with ethyl acetate (3×) and the combined ethyl acetate extracts were then washed with water (3×) and then brine (1×). Treatment with MgSO4 followed by rotoevaporation yielded 3-(R,S)-amino-1,2,3,4-tetrahydroquinolin-2-one (72% yield).
Quantity
0.75 g
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reactant
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25 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 81 in 6 M HCl was refluxed for a time sufficient for reaction completion. After cooling to rt, the mixture was rotary evaporated and dried under vacuum to give 82 as its hydrochloride salt.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Li, Y Shen, H Wu, X Wu, L Yuan, Q Ji - European Journal of Medicinal …, 2020 - Elsevier
A series of 3,4-dihydro-2(1H)-quinolinone derivatives contained butenediamide fragment were designed and synthesized. Their inhibition potency against chitin synthase and …
Number of citations: 15 www.sciencedirect.com
MA Gouda, J Qurban - Synthetic Communications, 2021 - Taylor & Francis
Pyrazolone and its derivatives are an important class of heterocyclic compounds that are found in many drugs. They represent an interesting model for combinatorial and medicinal …
Number of citations: 2 www.tandfonline.com
H Wu, C Du, Y Xu, L Liu, X Zhou, Q Ji - European Journal of Medicinal …, 2022 - Elsevier
A series of novel spiro-quinolinone derivatives were designed and synthesized and their structures were confirmed by spectroscopic methods. The enzymatic experiments showed that …
Number of citations: 7 www.sciencedirect.com
DC Lazar, WW Wang, TY Chiu, W Li, AM Jadhav… - bioRxiv, 2022 - biorxiv.org
SLC15A4 is an endolysosome-resident transporter that is intimately linked with autoinflammation and autoimmunity. Specifically, SLC15A4 is critical for Toll-like receptor (TLR) 7, 8, and …
Number of citations: 2 www.biorxiv.org
L Huang, Y Tian, D Teng - Research on Chemical Intermediates, 2017 - Springer
A facile synthesis of 1′,4′-dihydro-2′H-spiro[azetidin-2,3′-quinolin]-2′-one is described. Synthetic highlights include simultaneous construction of azetidine ring by intramolecular …
Number of citations: 1 link.springer.com

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